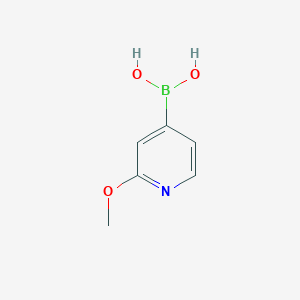

Acide 2-méthoxypyridine-4-boronique

Vue d'ensemble

Description

2-Methoxypyridine-4-boronic acid is a chemical compound that belongs to the class of organoboron compounds, which are known for their utility in various chemical reactions and applications. While the provided papers do not directly discuss 2-methoxypyridine-4-boronic acid, they do provide insights into the behavior and applications of structurally related boronic acids and boronate esters.

Synthesis Analysis

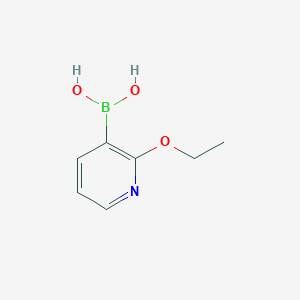

The synthesis of boronic acids often involves the use of directed ortho-metalation reactions or electrophilic activation methods. For example, 2-ethoxy-3-pyridylboronic acid is synthesized on a gram scale via a directed ortho-metalation reaction on readily-available 2-ethoxypyridine . Similarly, boronic acids can be used to activate unprotected maltols in water, highlighting the versatility of boronic acids in synthesis .

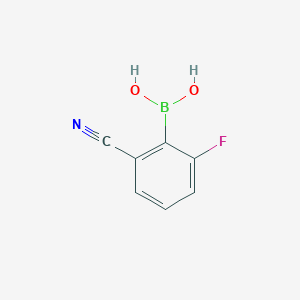

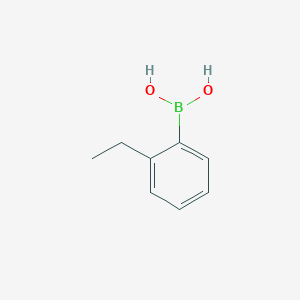

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The structure of 2-(methoxycarbonyl)phenylboronic acid involves two crystallographically independent conformers, which are ordered to produce a specific hydrogen-bonding network . This suggests that 2-methoxypyridine-4-boronic acid may also form distinct hydrogen-bonding patterns due to the presence of the boronic acid group.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, such as Suzuki cross-coupling reactions, which are used to synthesize highly-functionalized aryl/heteroaryl compounds . They also act as catalysts for esterification reactions and can form reversible covalent bonds with diols, which is useful in diol recognition and carbohydrate binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the intramolecular and intermolecular hydrogen bonds in boronic acids can affect their solubility and reactivity . The presence of electron-withdrawing or electron-donating groups on the boronic acid can also impact its binding affinity to diols .

Applications De Recherche Scientifique

Couplage de Suzuki–Miyaura

L'acide 2-méthoxypyridine-4-boronique peut être utilisé comme réactif organoboronique dans la réaction de couplage croisé de Suzuki–Miyaura (SM) . Cette réaction est l'une des réactions de formation de liaisons carbone-carbone catalysées par les métaux de transition les plus largement appliquées. Elle est connue pour ses conditions de réaction douces et tolérantes aux groupes fonctionnels, ainsi que pour l'utilisation de réactifs organoboroniques relativement stables, facilement préparés et généralement respectueux de l'environnement .

Protodéboronation

La protodéboronation des esters boroniques de pinacol, tels que l'this compound, est une autre application importante . Ce processus implique l'élimination de la partie bore de l'ester boronique, ce qui est une étape cruciale dans de nombreuses séquences synthétiques .

Hydrométhylation anti-Markovnikov des alcènes

La protodéboronation des esters boroniques de pinacol peut être associée à une homologation de Matteson–CH2– pour permettre une hydrométhylation formelle anti-Markovnikov des alcènes . Il s'agit d'une transformation précieuse mais auparavant inconnue .

Chimie médicinale

L'this compound est utilisé en chimie médicinale. La partie acide boronique peut interagir avec des cibles biologiques, ce qui la rend utile dans la conception et la synthèse de produits pharmaceutiques.

Synthèse organique

Ce composé est également un bloc de construction précieux en synthèse organique. Il peut être utilisé pour introduire la partie this compound dans des molécules plus grandes, permettant la synthèse de composés organiques complexes.

Catalyse

L'this compound peut être utilisé en catalyse. La partie acide boronique peut agir comme un acide de Lewis, participant à divers processus catalytiques.

Mécanisme D'action

Target of Action

2-Methoxypyridine-4-boronic Acid is primarily used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines, which are known to inhibit JAK1/3 . The primary targets of this compound are therefore the Janus Kinase 1 and 3 (JAK1/3) enzymes.

Mode of Action

The compound interacts with its targets through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the formation of carbon–carbon bonds, facilitated by a transition metal catalyst, typically palladium . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with the electrophilic organic groups. In transmetalation, the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 2-Methoxypyridine-4-boronic Acid . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The compound’s role in this pathway allows for the synthesis of complex organic molecules, such as pyrrolopyridazines, which can inhibit JAK1/3 enzymes .

Pharmacokinetics

The compound’s role as a reagent in the suzuki–miyaura cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific conditions of the reaction and the nature of the other compounds involved .

Result of Action

The molecular and cellular effects of 2-Methoxypyridine-4-boronic Acid’s action are primarily seen in its ability to facilitate the synthesis of pyrrolopyridazines . These compounds are known to inhibit JAK1/3 enzymes, which play a crucial role in signal transduction for various cytokines and growth factors involved in hematopoiesis and immune cell function .

Action Environment

The efficacy and stability of 2-Methoxypyridine-4-boronic Acid are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base . Additionally, safety data suggests that the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation . The compound may also pose certain hazards, including skin and eye irritation, and respiratory toxicity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQMUJSACXTPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634895 | |

| Record name | (2-Methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

762262-09-9 | |

| Record name | (2-Methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxypyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

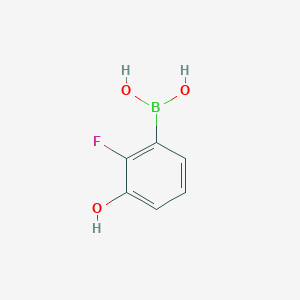

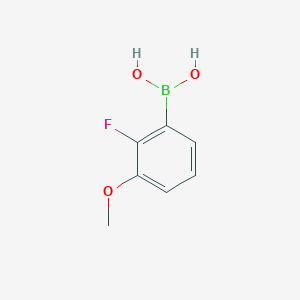

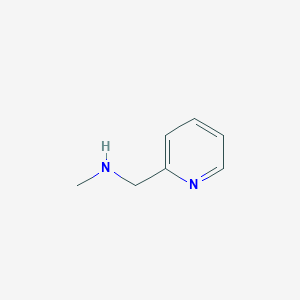

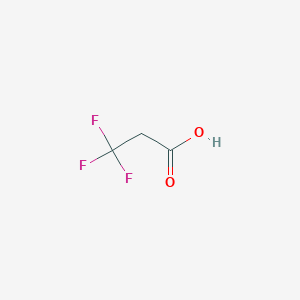

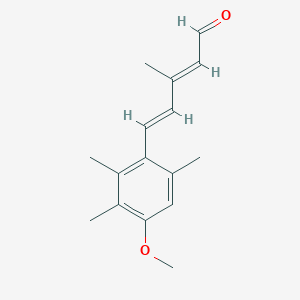

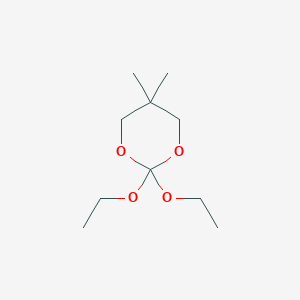

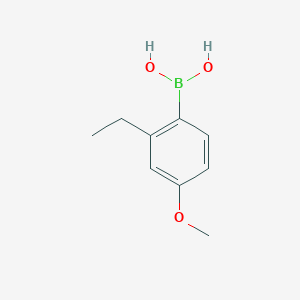

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)